REACTION_CXSMILES
|
I[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[CH:5]=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].[F-:17].[K+].[F:19][C:20]([F:28])(S(F)(=O)=O)C([O-])=O>CN(C)C=O.[Cu]I>[CH3:13][O:12][C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[CH:4][C:3]([N+:14]([O-:16])=[O:15])=[C:2]2[C:20]([F:28])([F:17])[F:19])=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC2=CC=C(C=C12)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
CuI
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
2,2-difluoro-2-(fluorosulfonyl)acetate
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(S(=O)(=O)F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for another 0.5 h at 120° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by water (300 ml)
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted with dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
washed by brine (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=CC(=C(C2=C1)C(F)(F)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |